7-(4-Methoxyphenyl)-5-methyl-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one
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Overview
Description
7-(4-Methoxyphenyl)-5-methyl-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one is a heterocyclic compound that belongs to the thiazolopyrimidine family These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-5-methyl-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . Another approach uses microwave-assisted multi-component reactions under solvent-free conditions, employing aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of green chemistry are often applied to enhance efficiency and reduce environmental impact. Techniques such as microwave irradiation and the use of heterogeneous catalysts like vanadium oxide loaded on fluorapatite have been explored for their potential to improve yields and reaction rates .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-5-methyl-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its chemical properties.
Substitution: Substitution reactions, particularly involving the aromatic rings, can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or isopropyl alcohol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thiazolopyrimidines .
Scientific Research Applications
7-(4-Methoxyphenyl)-5-methyl-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, particularly in developing new drugs.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-5-methyl-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to its anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidines and thiazolidine derivatives, such as:
- 2-(2-/4-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines
- 1,3-thiazolidine pyrimidine derivatives
Uniqueness
7-(4-Methoxyphenyl)-5-methyl-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and phenyl groups enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-13-12-17(14-8-10-16(24-2)11-9-14)21-20-22(13)19(23)18(25-20)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSNDTDFBHUMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=S=C(C(=O)N12)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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